physical and chemical properties of 3-Ethylphenylboronic acid-d5
physical and chemical properties of 3-Ethylphenylboronic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethylphenylboronic acid-d5, a deuterated analogue of 3-Ethylphenylboronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the application of isotopically labeled compounds.
Core Concepts and Applications
3-Ethylphenylboronic acid-d5 is a synthetic organoboron compound where five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is a powerful tool in several scientific domains.
In drug discovery and development , deuteration is employed to modify the pharmacokinetic and metabolic profiles of drug candidates.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[4] This "kinetic isotope effect" can lead to a longer half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy and safety of a drug.[2][4][5] 3-Ethylphenylboronic acid-d5 serves as a valuable building block for the synthesis of such deuterated drug molecules.
In organic synthesis , this compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction is a versatile method for forming carbon-carbon bonds, essential for constructing complex organic molecules, including pharmaceuticals and materials.[7] The deuterated label can also serve as a tracer to elucidate reaction mechanisms.[6]
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | 3-Ethylphenylboronic Acid-d5 | 3-Ethylphenylboronic Acid (for reference) |
| Molecular Formula | C₈H₆D₅BO₂[8] | C₈H₁₁BO₂[9] |
| Molecular Weight | ~155.04 g/mol | 149.98 g/mol [9] |
| CAS Number | 2241866-92-0[8][10] | 90555-65-0[9] |
| Melting Point | Data not available | 102.5-107.5 °C[9] |
| Boiling Point | Data not available | 299.6 ± 33.0 °C at 760 mmHg[9] |
| Density | Data not available | 1.1 ± 0.1 g/cm³[9] |
| Appearance | White to off-white solid (expected) | Solid |
| Solubility | Soluble in most polar organic solvents (expected) | Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.[11] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and application of deuterated phenylboronic acids. These are generalized procedures and may require optimization for specific substrates and scales.
Synthesis of 3-Ethylphenylboronic Acid-d5 (Representative Protocol)
This protocol is adapted from general methods for the synthesis of arylboronic acids.[7] The synthesis would start from deuterated 1-bromo-3-ethylbenzene.
Objective: To synthesize 3-Ethylphenylboronic acid-d5 from 1-bromo-3-(ethyl-d5)benzene.
Materials:
-
1-bromo-3-(ethyl-d5)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-3-(ethyl-d5)benzene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-Ethylphenylboronic acid-d5.
Application in Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This protocol describes a typical Suzuki-Miyaura coupling reaction using an aryl halide and 3-Ethylphenylboronic acid-d5.[12]
Objective: To couple an aryl halide with 3-Ethylphenylboronic acid-d5 to form a biaryl product.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
3-Ethylphenylboronic acid-d5
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A round-bottom flask is charged with the aryl halide, 3-Ethylphenylboronic acid-d5 (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. The solvent is then added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC/MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, and the organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired deuterated biaryl product.
Visualizations
The following diagrams illustrate the key workflows involving 3-Ethylphenylboronic acid-d5.
Caption: General synthesis workflow for 3-Ethylphenylboronic acid-d5.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of deuterium in drug discovery | PPTX [slideshare.net]
- 6. clearsynthdeutero.com [clearsynthdeutero.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (3-Ethylphenyl)boronic acid | CAS#:90555-65-0 | Chemsrc [chemsrc.com]
- 10. (3-(ethyl-d5)phenyl)boronic acid CAS#: 2241866-92-0 [m.chemicalbook.com]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
